molecular formula C19H17N5O3S B233983 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide

3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide

Numéro de catalogue B233983
Poids moléculaire: 395.4 g/mol
Clé InChI: HPTVZNJGRIDNJF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide, also known as DTBZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTBZ is a member of the thiadiazole family of compounds and is a potent inhibitor of vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles.

Mécanisme D'action

3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide binds to VMAT2 with high affinity, preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in the availability of these neurotransmitters in the synaptic cleft, resulting in a decrease in neurotransmission.
Biochemical and physiological effects:
3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease dopamine release in the striatum, which is thought to be responsible for its therapeutic effects in Parkinson's disease. It has also been found to decrease the rewarding effects of drugs of abuse, such as cocaine and amphetamines, suggesting that it may have potential as a treatment for drug addiction.

Avantages Et Limitations Des Expériences En Laboratoire

3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has a number of advantages for use in laboratory experiments. It is a highly selective inhibitor of VMAT2, which makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. However, its use is limited by its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are a number of potential future directions for research on 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide. One area of interest is the development of more soluble analogs of 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide that could be used in vivo. Another area of interest is the development of 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide-based imaging agents for use in positron emission tomography (PET) imaging studies of VMAT2 in vivo. Additionally, 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide may have potential as a therapeutic agent for a range of conditions, including Parkinson's disease, depression, and drug addiction.

Méthodes De Synthèse

The synthesis of 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide involves the reaction of 4-(1,2,4-triazol-3-yl)benzenesulfonamide with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to yield 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide.

Applications De Recherche Scientifique

3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been used extensively in scientific research for its ability to selectively bind to VMAT2. This has led to its use as a tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions, such as Parkinson's disease, depression, and drug addiction.

Propriétés

Nom du produit

3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide

Formule moléculaire

C19H17N5O3S

Poids moléculaire

395.4 g/mol

Nom IUPAC

3,4-dimethoxy-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C19H17N5O3S/c1-26-15-8-7-14(9-16(15)27-2)17(25)20-10-12-3-5-13(6-4-12)18-23-24-11-21-22-19(24)28-18/h3-9,11H,10H2,1-2H3,(H,20,25)

Clé InChI

HPTVZNJGRIDNJF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)OC

SMILES canonique

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.